molecular formula C24H25Cl3N6O8S B1671429 Gemini CAS No. 120812-76-2

Gemini

Cat. No.: B1671429
CAS No.: 120812-76-2
M. Wt: 663.9 g/mol
InChI Key: FUHCASFXVMBXMX-UHFFFAOYSA-N
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Description

Gemini surfactants are a unique class of surfactants characterized by their molecular structure, which includes two hydrophilic head groups and two hydrophobic tails linked by a spacer. This structure imparts distinct physicochemical properties, making them highly efficient and versatile in various applications. This compound surfactants were first introduced by Menger in 1990 and have since gained significant attention in both research and industry due to their superior surface activity and ability to form self-assembling structures at low concentrations .

Preparation Methods

The synthesis of gemini surfactants typically involves the reaction of long-chain tertiary amines with dihalogenated substrates such as organic dibromides or dichlorides. Another common method is the reaction of N,N,N’,N’-tetramethylpolymethylene diamines with alkyl halides . Industrial production methods often involve amidation of long-chain carboxylic acids using 3-(dimethylamino)-1-propylamine followed by treatment with halohydrocarbons . These methods yield this compound surfactants with excellent thermal stability and surface properties, making them suitable for various applications.

Chemical Reactions Analysis

Gemini surfactants undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens, acids, and bases. For instance, the reaction of this compound surfactants with halogens can lead to the formation of halogenated derivatives, which exhibit enhanced antimicrobial properties . The substitution reactions often involve the replacement of one functional group with another, leading to the formation of new compounds with tailored properties. Major products formed from these reactions include halogenated surfactants, quaternary ammonium salts, and other derivatives with improved surface activity and stability .

Mechanism of Action

The mechanism of action of gemini surfactants is primarily based on their ability to reduce surface tension and form micelles or other self-assembling structures. The hydrophilic head groups interact with polar phases, while the hydrophobic tails interact with nonpolar phases, leading to the formation of stable interfaces . In biological systems, this compound surfactants can disrupt microbial cell membranes by incorporating their hydrophobic tails into the lipid bilayer, causing membrane destabilization and cell lysis . This dual interaction with both hydrophilic and hydrophobic environments makes this compound surfactants highly effective in various applications.

Properties

CAS No.

120812-76-2

Molecular Formula

C24H25Cl3N6O8S

Molecular Weight

663.9 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea;ethyl 2-[(4-chloro-6-methoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoate

InChI

InChI=1S/C15H15ClN4O6S.C9H10Cl2N2O2/c1-3-26-13(21)9-6-4-5-7-10(9)27(23,24)20-15(22)19-14-17-11(16)8-12(18-14)25-2;1-13(15-2)9(14)12-6-3-4-7(10)8(11)5-6/h4-8H,3H2,1-2H3,(H2,17,18,19,20,22);3-5H,1-2H3,(H,12,14)

InChI Key

FUHCASFXVMBXMX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)Cl)OC.CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC

Canonical SMILES

CCOC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)Cl)OC.CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC

Appearance

Solid powder

120812-76-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Gemini;  Lorox plus; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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